molecular formula C29H30F6N4O B1150030 N-desmethyl Netupitant D6

N-desmethyl Netupitant D6

Cat. No.: B1150030
M. Wt: 570.6 g/mol
InChI Key: SRVSDBHUBFLSFE-XERRXZQWSA-N
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Description

N-desmethyl Netupitant D6 is a deuterium-labeled analogue of N-desmethyl Netupitant, which is a metabolite of Netupitant. Netupitant is a selective neurokinin 1 receptor antagonist with potential antiemetic activity. The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications .

Scientific Research Applications

N-desmethyl Netupitant D6 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-desmethyl Netupitant D6 involves the deuterium labeling of N-desmethyl Netupitant. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-desmethyl Netupitant D6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues .

Mechanism of Action

N-desmethyl Netupitant D6 exerts its effects by selectively binding to and blocking the activity of the neurokinin 1 receptors. These receptors are involved in the emetic response triggered by chemotherapy. By inhibiting the binding of substance P to these receptors, this compound helps prevent nausea and vomiting associated with chemotherapy .

Comparison with Similar Compounds

Uniqueness: N-desmethyl Netupitant D6 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement and tracing of metabolic pathways are crucial .

Properties

Molecular Formula

C29H30F6N4O

Molecular Weight

570.6 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]-2-(trideuteriomethyl)propanamide

InChI

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3/i2D3,3D3

InChI Key

SRVSDBHUBFLSFE-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCNCC4)C([2H])([2H])[2H]

SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4

Origin of Product

United States

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